(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid
Overview
Description
The compound (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid is a chemical entity that appears to be related to various synthesized compounds with potential applications in pharmaceuticals and as chemical modifiers. While the specific compound is not directly mentioned in the provided papers, the related structures and reactivity patterns can offer insights into its chemical behavior and potential uses.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation and hydrolysis, as seen in the preparation of (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy]imino}-4-thiazoleacetic acid . The synthesis process is optimized for yield and purity, indicating that similar methodologies could potentially be applied to the synthesis of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid.
Molecular Structure Analysis
X-ray crystallography has been used to unambiguously determine the stereochemical structure of related compounds, such as (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . This technique could similarly be employed to ascertain the precise molecular geometry of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid, which is crucial for understanding its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, such as the reaction of hexachlorobutadiene with sodium methoxide leading to various products with (Z)-configurations . These studies provide a foundation for predicting how (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid might react under different conditions, especially in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid are not detailed in the provided papers, the properties of structurally similar compounds can be indicative. For instance, the mutagenic potency and behavior in chlorinated water of (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (MX) have been evaluated , suggesting that the compound may also exhibit significant biological activity and stability in various environments.
Scientific Research Applications
Chemical Stability and Mutagenicity
- The chemical stability and mutagenic properties of related compounds, such as (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid, have been studied under conditions similar to the Ames test. These compounds show a high degree of mutagenicity and undergo hydrolysis and isomerization under certain conditions (Backlund, Smeds, & Holmbom, 1990).
Synthesis and Molecular Structure
- The compound has been involved in the synthesis of various chemical structures, demonstrating its versatility as a building block in organic chemistry. For instance, its use in the synthesis of 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl) methoxy]imino]-acetic Acid 2-Benzothiazolyl Thioester highlights this application (Yin Shu-mei, 2006).
Catalysis and Enantioselectivity
- This compound has been used in asymmetric catalytic hydrogenation processes, leading to the production of enantiomerically pure isoprenoid building blocks. Such applications are crucial in the synthesis of natural products (Ostermeier, Brunner, Korff, & Helmchen, 2003).
Environmental Impacts
- Research has also focused on identifying oxidized and reduced forms of similar compounds in chlorine-treated water. This is particularly important for understanding the environmental and health impacts of such chemicals (Kronberg, Christman, Singh, & Ball, 1991).
Antimicrobial and Antioxidant Properties
- The compound has been studied for its potential antimicrobial and antioxidant properties. For example, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, has been evaluated for these activities, which are essential for pharmaceutical applications (Kumar et al., 2016).
Pharmaceutical Applications
- It has been utilized in the synthesis of intermediates for pharmaceutical products such as cephalosporin antibiotics, demonstrating its significance in drug development (Liu Qian-chun, 2010).
Analytical Chemistry
- The compound and its derivatives have been used in the development of sensitive assays, like ELISA, for the analysis of chemicals in food samples, highlighting its role in food safety and analytical chemistry (Zhang et al., 2008).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or behavior.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(2E)-4-chloro-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO6/c1-14-5(11)3-15-9-6(7(12)13)4(10)2-8/h2-3H2,1H3,(H,12,13)/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFHPXSFQRCNQW-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON=C(C(=O)CCl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO/N=C(\C(=O)CCl)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.